



(4-Aminobenzofuran-2-yl)methanol: A Versatile Scaffolding for Complex Molecule Synthesis

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Compound of Interest		
Compound Name:	(4-Aminobenzofuran-2-	
	yl)methanol	
Cat. No.:	B1647399	Get Quote

(4-Aminobenzofuran-2-yl)methanol is a bifunctional building block with significant potential in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive amino group on the aromatic ring and a primary alcohol on the furan moiety, allows for selective and sequential modifications, making it an ideal starting point for the synthesis of diverse and complex molecular architectures. This document provides an overview of its potential applications, detailed experimental protocols for its derivatization, and data on the biological activities of analogous compounds.

The benzofuran core is a prevalent motif in numerous biologically active natural products and synthetic drugs, exhibiting a wide range of pharmacological properties including anti-tumor, anti-inflammatory, and anti-viral activities.[1][2] The presence of the 4-amino group provides a handle for the introduction of various substituents to modulate the electronic and steric properties of the molecule, which can significantly influence its biological target interactions. Concurrently, the 2-hydroxymethyl group can be transformed into a variety of other functional groups, enabling the construction of more elaborate structures and the exploration of diverse chemical space.

Application Notes

The strategic functionalization of **(4-Aminobenzofuran-2-yl)methanol** can lead to the development of novel compounds with tailored properties. The amino group can be readily acylated, sulfonylated, or used in coupling reactions to introduce a wide array of side chains.



These modifications are crucial for tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. For instance, the introduction of specific amide or sulfonamide moieties can enhance binding affinity to target proteins or improve metabolic stability.

The hydroxymethyl group at the 2-position offers another avenue for diversification. It can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Alternatively, it can be converted to a leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. This versatility allows for the assembly of complex heterocyclic systems and the linkage to other molecular fragments, a key strategy in fragment-based drug discovery.

Data Presentation

While specific quantitative data for reactions starting from **(4-Aminobenzofuran-2-yl)methanol** is not readily available in the current literature, the following tables provide representative data for analogous transformations on related aminobenzofuran and hydroxymethylbenzofuran derivatives. This data serves as a guideline for expected outcomes in the derivatization of the title compound.

Table 1: Representative Yields for N-Functionalization of 4-Aminobenzofuran Analogs

Entry	Electrophile	Reaction Type	Solvent	Base	Yield (%)
1	Acetyl Chloride	Acylation	Dichlorometh ane	Triethylamine	85-95
2	Benzoyl Chloride	Acylation	Tetrahydrofur an	Pyridine	80-90
3	Methanesulfo nyl Chloride	Sulfonylation	Dichlorometh ane	Triethylamine	75-85
4	p- Toluenesulfon yl Chloride	Sulfonylation	Pyridine	-	70-80

Table 2: Representative Yields for Functionalization of 2-Hydroxymethylbenzofuran Analogs



Entry	Reagent(s)	Transformatio n	Solvent	Yield (%)
1	Pyridinium chlorochromate (PCC)	Oxidation to Aldehyde	Dichloromethane	80-90
2	Jones Reagent (CrO ₃ /H ₂ SO ₄)	Oxidation to Carboxylic Acid	Acetone	70-80
3	Thionyl Chloride (SOCl ₂)	Chlorination	Dichloromethane	85-95
4	p- Toluenesulfonyl Chloride	Tosylation	Pyridine	90-98

Table 3: Biological Activity of Structurally Related Benzofuran Derivatives

Compound Class	Target	Activity (IC50/EC50)	Reference
Benzofuran-2- carboxamides	Tubulin Polymerization Inhibitors	10-100 nM	[3]
3-Aminobenzofuran derivatives	Acetylcholinesterase Inhibitors	0.1-10 μΜ	[4]
Benzofuran-2-yl methanones	Anticancer (Human Ovarian Cancer)	11-12 μΜ	[5]

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations of **(4-Aminobenzofuran-2-yl)methanol**. Researchers should optimize these protocols for their specific substrates and desired outcomes.



Protocol 1: N-Acylation of (4-Aminobenzofuran-2-yl)methanol

- Dissolution: Dissolve **(4-Aminobenzofuran-2-yl)methanol** (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10 minutes at room temperature.
- Electrophile Addition: Slowly add the acyl chloride or anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
- Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Oxidation of the 2-Hydroxymethyl Group to a 2-Formyl Group

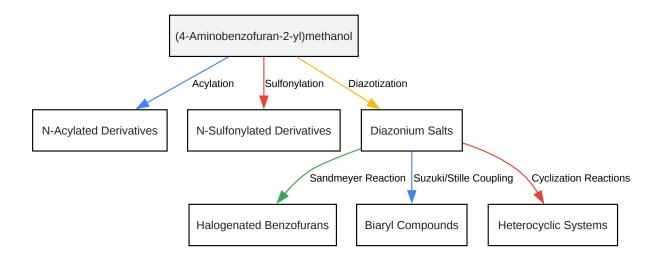
- Reagent Preparation: Prepare a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).
- Substrate Addition: Add a solution of **(4-Aminobenzofuran-2-yl)methanol** (1.0 eq) in anhydrous DCM to the PCC suspension. Note: The amino group may need to be protected prior to oxidation to prevent side reactions.
- Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC analysis.



- Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography on silica gel.

Visualizations

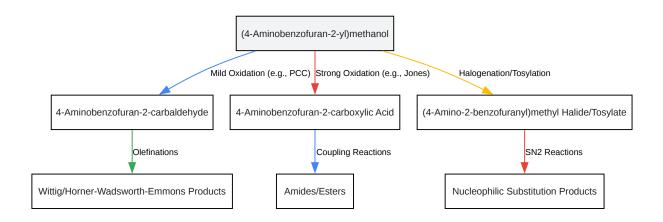
The following diagrams illustrate the key synthetic pathways and logical relationships for the utilization of **(4-Aminobenzofuran-2-yl)methanol** as a versatile building block.



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Caption: Derivatization pathways of the 4-amino group.

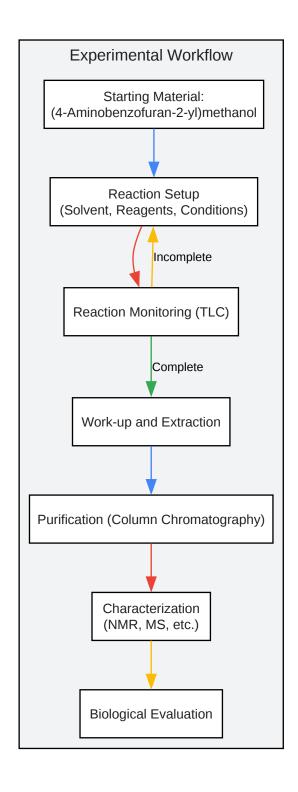




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Caption: Functional group transformations of the 2-hydroxymethyl group.





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Caption: General experimental workflow for synthesis and evaluation.



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